molecular formula C14H10N4OS B14161856 N-[(2-cyanophenyl)carbamothioyl]pyridine-3-carboxamide CAS No. 332389-66-9

N-[(2-cyanophenyl)carbamothioyl]pyridine-3-carboxamide

Katalognummer: B14161856
CAS-Nummer: 332389-66-9
Molekulargewicht: 282.32 g/mol
InChI-Schlüssel: JMJLEBWTWRSAQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2-cyanophenyl)carbamothioyl]pyridine-3-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyanophenyl group, a carbamothioyl group, and a pyridine-3-carboxamide moiety. Its molecular formula is C13H9N3OS, and it is known for its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-cyanophenyl)carbamothioyl]pyridine-3-carboxamide typically involves the reaction of 2-cyanophenyl isothiocyanate with pyridine-3-carboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2-cyanophenyl)carbamothioyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-[(2-cyanophenyl)carbamothioyl]pyridine-3-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[(2-cyanophenyl)carbamothioyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Cyanophenyl)pyridine-2-carboxamide
  • N-(2-Hydroxyethyl)pyridine-3-carboxamide
  • N-(3-Cyanophenyl)-2-methylpropanamide

Uniqueness

N-[(2-cyanophenyl)carbamothioyl]pyridine-3-carboxamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets and improve its stability under various conditions .

Eigenschaften

CAS-Nummer

332389-66-9

Molekularformel

C14H10N4OS

Molekulargewicht

282.32 g/mol

IUPAC-Name

N-[(2-cyanophenyl)carbamothioyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H10N4OS/c15-8-10-4-1-2-6-12(10)17-14(20)18-13(19)11-5-3-7-16-9-11/h1-7,9H,(H2,17,18,19,20)

InChI-Schlüssel

JMJLEBWTWRSAQN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C#N)NC(=S)NC(=O)C2=CN=CC=C2

Löslichkeit

28.9 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.